(2-Aminophenyl)[bis(2-methylphenyl)]methanol
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Overview
Description
(2-Aminophenyl)[bis(2-methylphenyl)]methanol is an organic compound with a complex structure that includes an aminophenyl group and two methylphenyl groups attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)[bis(2-methylphenyl)]methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenylboronic acid with bis(2-methylphenyl)methanone in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or imines.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure.
Major Products:
Oxidation: Quinones, imines.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: (2-Aminophenyl)[bis(2-methylphenyl)]methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)[bis(2-methylphenyl)]methanol involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bis(2-methylphenyl) groups provide hydrophobic interactions that stabilize the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- (2-Aminophenyl)[bis(4-methylphenyl)]methanol
- (2-Aminophenyl)[bis(2-chlorophenyl)]methanol
- (2-Aminophenyl)[bis(2-methoxyphenyl)]methanol
Comparison: (2-Aminophenyl)[bis(2-methylphenyl)]methanol is unique due to the presence of two methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different substituents, this compound may exhibit different solubility, stability, and biological activity. The specific arrangement of functional groups in this compound provides distinct chemical properties that can be advantageous in certain applications.
Properties
IUPAC Name |
(2-aminophenyl)-bis(2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-15-9-3-5-11-17(15)21(23,18-12-6-4-10-16(18)2)19-13-7-8-14-20(19)22/h3-14,23H,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCBUTWJJXJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)(C3=CC=CC=C3N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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